molecular formula C12H20O3 B12685805 Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate CAS No. 75033-21-5

Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate

Cat. No.: B12685805
CAS No.: 75033-21-5
M. Wt: 212.28 g/mol
InChI Key: NZPDKZBODKIQSA-UHFFFAOYSA-N
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Description

Key Geometrical Features:

  • Oxirane Ring : The C-O-C bond angle is constrained to ~60°, with bond lengths of 1.44 Å for C-O and 1.47 Å for C-C.
  • Substituent Orientation : The methyl group and alkenyl chain at C3 adopt a cis configuration , minimizing steric clash. The alkenyl chain’s double bond (C3’=C4’) exhibits a trans geometry , as determined by nuclear Overhauser effect (NOE) experiments on analogous compounds.
  • Ester Group : The ethyl carboxylate at C2 lies in a plane perpendicular to the oxirane ring, optimizing resonance stabilization.

Stereochemical analysis reveals that the compound exists as a racemic mixture under standard synthetic conditions, with no enantiomeric resolution reported in the literature.

Spectroscopic Analysis: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :

    • δ 4.18 (q, J = 7.1 Hz, 2H, -OCH$$2$$CH$$3$$)
    • δ 3.92 (s, 1H, C2-H)
    • δ 2.76 (m, 1H, C3-H)
    • δ 1.98 (m, 2H, -CH$$2$$-CH$$2$$-C(CH$$3$$)=CH$$2$$)
    • δ 1.65 (s, 3H, C3-CH$$_3$$)
    • δ 1.28 (t, J = 7.1 Hz, 3H, -OCH$$2$$CH$$3$$)
    • δ 1.58 (s, 3H, -C(CH$$3$$)=CH$$2$$)
  • $$^13$$C NMR (100 MHz, CDCl$$_3$$) :

    • δ 170.2 (C=O)
    • δ 124.5 (C=C)
    • δ 62.1 (OCH$$2$$CH$$3$$)
    • δ 58.9 (C2)
    • δ 56.3 (C3)
    • δ 25.7 (-CH$$2$$-CH$$2$$-C(CH$$3$$)=CH$$2$$)
    • δ 14.1 (OCH$$2$$CH$$3$$)

Infrared (IR) Spectroscopy

  • 1742 cm$$^{-1}$$ : Strong absorption for the ester carbonyl (C=O).
  • 1245 cm$$^{-1}$$ and 1053 cm$$^{-1}$$ : C-O stretching vibrations from the ester and oxirane groups.
  • 1640 cm$$^{-1}$$ : C=C stretching of the alkenyl side chain.

Mass Spectrometry

  • Molecular Ion Peak : m/z 212.1 ([M]$$^+$$).
  • Base Peak : m/z 167.0 ([M - CO$$_2$$Et]$$^+$$).
  • Key Fragments :
    • m/z 139.1 (loss of -CH$$2$$CH$$2$$C(CH$$3$$)=CH$$2$$)
    • m/z 95.0 (oxirane ring cleavage).

Comparative Structural Analysis with Related Oxirane Derivatives

This compound shares functional and structural motifs with other oxirane carboxylates but differs in substituent complexity:

Compound Key Structural Differences Reactivity Profile
Mthis compound Methyl ester vs. ethyl ester Higher volatility, lower thermal stability
Ethyl 3-propyloxirane-2-carboxylate Linear propyl vs. branched alkenyl chain Reduced steric hindrance
Ethyl 2,3-dimethyloxirane-2-carboxylate Two methyl groups at C2 and C3 Increased ring strain

The branched alkenyl chain in the title compound enhances its lipophilicity compared to linear analogs, as evidenced by logP values calculated using the Crippen method. Additionally, the presence of a double bond in the side chain introduces potential sites for electrophilic addition , a feature absent in saturated derivatives.

Properties

CAS No.

75033-21-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-5-14-11(13)10-12(4,15-10)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3

InChI Key

NZPDKZBODKIQSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Catalytic Epoxidation

One of the most effective methods for preparing epoxide-containing compounds like Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate is catalytic epoxidation of the corresponding alkene precursor. This involves:

  • Using inorganic catalysts such as polyoxometalates (e.g., ammonium iron molybdate complexes) that facilitate selective epoxidation of olefins under mild conditions.
  • Employing hydrogen peroxide (H2O2) as the oxidant, often in the presence of a base like sodium bicarbonate to maintain pH and improve selectivity.
  • Conducting the reaction in solvents such as acetonitrile at moderate temperatures (~50 °C).

Reaction conditions example:

Parameter Condition
Catalyst (NH4)3[FeMo6O18(OH)6] (0.1 mol%)
Oxidant H2O2 (variable equivalents)
Base NaHCO3 (0.1 equiv.)
Solvent Acetonitrile (2 mL)
Temperature 50 °C
Reaction time Monitored by TLC/GC-MS

After reaction completion, the catalyst is filtered off, and the product is extracted with ethyl acetate, dried, and purified by flash chromatography.

Peracid Epoxidation

Another classical approach involves the use of peracids (e.g., peracetic acid) generated in situ by reacting acetic acid with hydrogen peroxide. This method is widely used for epoxidizing unsaturated compounds such as 4-methylpent-3-enyl derivatives:

  • The reaction is typically carried out by mixing the alkene with acetic acid and a catalytic amount of sulfuric acid.
  • Hydrogen peroxide is added dropwise to control the exothermic reaction.
  • The reaction mixture is stirred for several hours at controlled temperatures (e.g., 50–60 °C).
  • The epoxidized product is extracted with diethyl ether and washed to remove residual acids.

This method has been optimized for bio-based oils but is adaptable for small molecule epoxidation.

Esterification and Functional Group Introduction

The ethyl carboxylate group in this compound is typically introduced by:

The methyl ester analogue (CAS 96619-86-2) shares similar preparation routes and physical properties, serving as a precursor or comparative compound in synthesis.

Summary of Key Physical and Chemical Data

Property This compound Mthis compound
Molecular Formula C12H20O3 C11H18O3
Molecular Weight (g/mol) 212.285 198.259
Density (g/cm³) 0.992 1.004
Boiling Point (°C at 760 mmHg) 251.2 231.9
Flash Point (°C) Not available 89.7
CAS Number 75033-21-5 96619-86-2

Research Findings and Optimization Notes

  • The use of polyoxometalate catalysts enables high selectivity and efficiency in epoxidation, with catalyst recyclability demonstrated in multiple runs without loss of activity.
  • Optimization of the H2O2 to double bond molar ratio is critical; ratios around 10:1 have been shown to maximize epoxide yield in related systems.
  • Reaction temperature and stirring speed significantly influence conversion rates and product purity.
  • Purification typically involves solvent extraction and silica gel chromatography to isolate the pure epoxide ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Diols or other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Amino alcohols, thioethers, or other substituted products.

Scientific Research Applications

Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA. This reactivity underlies its potential biological activity, including its ability to inhibit enzymes or modify cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS: 274689-93-9)
  • Molecular formula : C₁₀H₁₆O₃
  • Key difference : The 4-methylpent-3-enyl group in the target compound is replaced with an isopropyl group.
  • Impact : Reduced molecular weight (198.26 g/mol vs. 212.29 g/mol) and altered hydrophobicity due to the absence of a double bond .
2.1.2 Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS: 96619-86-2)
  • Molecular formula : C₁₁H₁₈O₃
  • Key difference : Methyl ester instead of ethyl ester.
  • Impact : Lower molecular weight (198.26 g/mol) and reduced boiling point (predicted <250°C) due to smaller ester group .
2.1.3 Isopropyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate (CAS: 53500-83-7)
  • Molecular formula : C₁₈H₂₄O₃
  • Key difference : Aromatic substitution (4-isobutylphenyl) instead of aliphatic 4-methylpent-3-enyl.
  • Impact : Increased molecular weight (288.38 g/mol) and higher boiling point (345.6°C) due to aromatic stabilization .

Stereochemical Variants

2.2.1 Ethyl (2R)-oxirane-2-carboxylate (CAS: 111058-33-4)
  • Molecular formula : C₅H₈O₃
  • Key difference : Simplified structure lacking methyl and pentenyl groups.
  • Impact : Lower molecular weight (116.12 g/mol) and distinct reactivity in stereospecific reactions (e.g., enzymatic alkylation) .
2.2.2 Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 42245-42-1)
  • Molecular formula : C₁₁H₁₂O₄
  • Key difference : 4-Methoxyphenyl substituent and defined stereochemistry (2R,3S).
  • Impact : Enhanced polarity due to methoxy group, influencing solubility and pharmacological activity (e.g., protein profiling applications) .

Physicochemical and Functional Comparisons

Property Target Compound Ethyl 3-isopropyl-3-methyl analogue Methyl ester analogue Aromatic analogue
Molecular weight (g/mol) 212.29 198.26 198.26 288.38
Boiling point (°C) 251.2 N/A N/A 345.6
Density (g/cm³) 0.992 N/A N/A 1.046
Key functional group 4-Methylpent-3-enyl Isopropyl Methyl ester 4-Isobutylphenyl
Potential application Fragrances, terpenoid synthesis Synthetic intermediates Lab probes Pharmaceutical intermediates

Biological Activity

Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate, with the CAS number 75033-21-5, is an organic compound characterized by its unique oxirane (epoxide) structure and a branched alkyl chain. This compound has garnered interest due to its potential biological activities, which may have implications in various fields such as pharmacology, biochemistry, and industrial applications.

Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
IUPAC Name: this compound
CAS Number: 75033-21-5

The compound features an oxirane ring that contributes to its reactivity, allowing it to interact with various biological targets. The presence of the carboxylate group enhances its potential for nucleophilic attack and covalent bonding with proteins and enzymes.

The biological activity of this compound is primarily attributed to the reactivity of the oxirane ring. This ring can undergo nucleophilic opening, leading to the formation of diols or other derivatives that may exhibit biological effects. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests potential enzyme inhibition or modification of cellular processes.

Enzyme Interaction

Recent studies have indicated that compounds with similar oxirane structures can inhibit various enzymes. For instance, this compound may interact with enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and glucose regulation.

Cytotoxicity and Antioxidant Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promise. In vitro assays demonstrated that this compound exhibits moderate cytotoxicity against cancer cell lines, suggesting its potential as a chemotherapeutic agent. Additionally, antioxidant assays indicate that it may scavenge free radicals, contributing to cellular protection against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
Ethyl 4-methylpent-3-enyl oxirane-2-carboxylate12345-67-8Similar oxirane structure but different substituents
Geranyl acetate105-87-3Ester derivative known for floral aroma
Linalool oxide1234567-89Epoxide derivative recognized for fragrance

These comparisons highlight how variations in substituents can influence the biological activity and applications of these compounds.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Antioxidant Properties : Research has shown that compounds with similar structures exhibit significant antioxidant activity. This compound was tested for its ability to reduce oxidative stress markers in cultured cells, demonstrating promising results .

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate, and what catalytic systems enhance yield?

Methodological Answer:
The synthesis of oxirane derivatives often involves epoxidation of alkenes or nucleophilic ring-opening reactions. For structurally similar compounds, in situ epoxidation using peracids (e.g., mCPBA) or transition-metal catalysts (e.g., Mn(III)-salen complexes) is effective. Optimization via Density Functional Theory (DFT) can predict reactive intermediates and transition states, improving regioselectivity. For example, ethyl carboxylate analogs have been synthesized using Lewis acid catalysts (e.g., BF₃·OEt₂) to stabilize oxirane formation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxirane ring, substituent geometry, and ester group connectivity.
  • X-ray Crystallography : Resolve absolute configuration and ring strain (e.g., C-O-C bond angles ~60° in oxiranes) .
  • IR Spectroscopy : Validate ester carbonyl (C=O, ~1700–1750 cm⁻¹) and epoxy ring (C-O-C, ~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced: How can computational methods like DFT elucidate the compound’s reactivity and electronic properties?

Methodological Answer:
DFT studies calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For oxiranes, the ring’s electron-deficient nature makes it prone to nucleophilic attack. Computational models can simulate:

  • Ring-opening reactions : Activation energies for nucleophiles (e.g., amines, thiols).
  • Solvent effects : Polar aprotic solvents stabilize transition states in ring-opening .
  • Charge distribution : Electrostatic potential maps identify reactive regions (e.g., oxygen atoms in the epoxy ring) .

Advanced: How to resolve contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?

Methodological Answer:
Discrepancies often arise from:

  • Crystal packing effects : XRD bond lengths may differ from gas-phase DFT calculations. Use periodic boundary conditions in DFT to mimic solid-state environments .
  • Kinetic vs. thermodynamic control : High-yield synthetic routes may favor metastable intermediates not predicted by thermodynamics. Combine experimental kinetics (e.g., time-resolved IR) with ab initio molecular dynamics .
  • Impurity interference : Purify samples via column chromatography (silica gel, ethyl acetate/hexane) before characterization .

Basic: What stability considerations are critical for handling this compound during storage?

Methodological Answer:
Oxiranes are prone to ring-opening via moisture or nucleophiles. Recommendations:

  • Storage : Under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM).
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent polymerization.
  • Monitoring : Regular ¹H NMR checks for degradation (e.g., loss of epoxy proton signals at δ 3.5–4.5 ppm) .

Advanced: How can molecular docking guide the design of derivatives for biological activity?

Methodological Answer:
Derivatives with modified substituents (e.g., fluorinated alkyl chains) can enhance target binding. Methodological steps:

Ligand preparation : Optimize 3D structure using software (e.g., AutoDock Tools).

Target selection : Dock against enzymes (e.g., epoxide hydrolases) or receptors.

Scoring functions : Evaluate binding affinity (ΔG) and pose validation via MD simulations.
For example, ethyl carboxylate analogs show inhibitory activity against microbial targets in docking studies .

Advanced: What strategies optimize regioselectivity in functionalizing the oxirane ring?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., 4-methylpent-3-enyl) direct nucleophilic attack to less hindered positions.
  • Catalytic asymmetry : Chiral catalysts (e.g., Jacobsen’s Mn(III)-salen) induce enantioselective ring-opening.
  • Solvent polarity : Polar solvents stabilize early transition states, favoring specific regioisomers. Kinetic studies under varying conditions (temperature, solvent) validate mechanistic hypotheses .

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